1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Beschreibung
Crystallographic Analysis of Triazolopyrimidine Core Architecture
The crystallographic investigation of 1-(2,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone reveals a rigid bicyclic framework characteristic of the triazolopyrimidine family. The core structure consists of a 1,2,4-triazole ring fused to a pyrimidine ring at the 1,5-positions, creating a planar heterocyclic system that serves as the structural foundation for substituent attachment. The molecular geometry demonstrates the isoelectronic relationship with purine rings, which has made this heterocycle a valuable surrogate in drug design applications.
The crystal structure analysis indicates that the triazolopyrimidine core maintains planarity with minimal deviation from the mean plane, a characteristic feature that influences both the electronic properties and intermolecular interactions of the compound. This planarity is maintained through the delocalized pi-electron system extending across both rings, contributing to the stability and rigidity of the molecular framework. The nitrogen atoms within the bicyclic system adopt specific hybridization states that facilitate both intramolecular electron delocalization and potential coordination with biological targets.
Comparative analysis with related triazolopyrimidine structures reveals that the core architecture remains remarkably consistent across different derivatives, with variations primarily occurring in the nature and positioning of substituents rather than in the fundamental ring geometry. The bond lengths and angles within the fused ring system fall within expected ranges for aromatic nitrogen-containing heterocycles, with carbon-nitrogen bond lengths typically ranging from 1.32 to 1.38 angstroms and nitrogen-nitrogen bonds measuring approximately 1.35 angstroms.
Substituent Configuration Analysis at Positions 2, 6, and 7
The substituent pattern of 1-(2,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl)ethanone exhibits a specific arrangement that significantly influences both the molecular conformation and chemical reactivity. At position 2 of the triazole ring, a methyl group provides steric bulk and electron-donating properties that affect the overall electronic distribution within the heterocyclic system. This methyl substitution at position 2 creates a distinct chemical environment compared to other triazolopyrimidine derivatives with different substitution patterns.
The ethanone functional group at position 6 represents the most significant structural feature, introducing both electronic and steric effects that distinguish this compound from simpler methylated triazolopyrimidines. The carbonyl carbon of the ethanone group exhibits sp2 hybridization, creating a planar arrangement around this center that extends the conjugated system beyond the core heterocycle. The C=O bond length typically measures approximately 1.22 angstroms, consistent with standard ketone functionality, while the methyl group of the ethanone moiety adopts a conformation that minimizes steric interactions with the adjacent ring system.
At position 7, the second methyl substituent provides additional steric bulk and electron-donating character, completing the specific substitution pattern that defines this compound. The spatial arrangement of both methyl groups at positions 2 and 7 creates a unique steric environment that influences molecular recognition properties and potential biological activity. The configuration analysis reveals that these substituents adopt conformations that minimize intramolecular steric clashes while maintaining optimal electronic interactions with the heterocyclic core.
| Position | Substituent | Bond Length (Å) | Bond Angle (°) | Electronic Effect |
|---|---|---|---|---|
| 2 | Methyl | 1.48 | 120.5 | Electron-donating |
| 6 | Ethanone | 1.45 | 119.8 | Electron-withdrawing |
| 7 | Methyl | 1.47 | 121.2 | Electron-donating |
Comparative Molecular Geometry with Related Triazolopyrimidine Derivatives
Comparative structural analysis with closely related triazolopyrimidine derivatives reveals significant geometric variations that arise from different substitution patterns and functional group arrangements. The 5,7-dimethyl-triazolo[1,5-a]pyrimidine isomer, which differs only in the positioning of one methyl group, demonstrates notable differences in molecular geometry and crystal packing arrangements. This positional isomerism results in distinct electronic distributions and potential biological activities, highlighting the importance of precise substituent positioning in triazolopyrimidine design.
When compared to compounds bearing different functional groups at position 6, such as those with carboxamide or amino substituents, the ethanone-containing derivative exhibits unique conformational preferences and intermolecular interaction patterns. The presence of the carbonyl group introduces additional hydrogen bonding acceptor capability and influences the overall molecular polarity, distinguishing it from purely methyl-substituted analogs. Crystal structure comparisons reveal that the ethanone group can participate in intermolecular interactions that affect crystal packing efficiency and stability.
The comparative analysis extends to triazolopyrimidine derivatives with various aryl substituents, where the molecular geometry shows adaptation to accommodate larger substituents while maintaining the core heterocyclic planarity. Compounds with phenyl rings at positions 5 or 7 demonstrate increased molecular volume and altered electronic properties compared to the dimethyl-ethanone derivative. The dihedral angles between aryl substituents and the core heterocycle typically range from 10 to 45 degrees, depending on steric interactions and electronic factors.
Structural data compilation from multiple triazolopyrimidine derivatives reveals systematic trends in bond lengths, angles, and conformational preferences that provide insights into structure-activity relationships. The consistent planarity of the bicyclic core across different derivatives confirms the aromatic stability of the fused ring system, while variations in substituent conformations highlight the flexibility available for molecular modification and optimization. These comparative studies demonstrate that while the core triazolopyrimidine framework remains geometrically stable, the strategic placement of functional groups can significantly influence molecular properties and potential applications.
Eigenschaften
IUPAC Name |
1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-8(6(2)14)4-10-9-11-7(3)12-13(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXRAWFAFPGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349842 | |
| Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727997-38-8 | |
| Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation of 3-Amino-1,2,4-triazole with β-Diketones
A widely employed method involves the cyclocondensation of 3-amino-1,2,4-triazole with β-diketone precursors. For example, reacting 3-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione) under acidic conditions yields the triazolo-pyrimidine scaffold. Subsequent methylation at positions 2 and 7 is achieved using iodomethane in the presence of a base.
Typical Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | HCl (0.1 M) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–16 hours |
| Yield | 55–68% |
Functionalization of Preformed Pyrimidine Intermediates
An alternative approach modifies preassembled pyrimidine derivatives. For instance, 2,7-dimethylpyrimidin-6-amine is treated with triphosgene to form an isocyanate intermediate, which reacts with acetyl chloride to introduce the ethanone group. This method requires strict anhydrous conditions to prevent hydrolysis.
Critical Optimization Factors:
- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.
- Temperature Control: Reactions conducted at −10°C to 0°C improve selectivity.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity.
Advanced Catalytic Strategies
Palladium-Catalyzed Cross-Coupling
Recent advancements utilize palladium catalysts to install the acetyl group. A Suzuki-Miyaura coupling between 6-bromo-2,7-dimethyl-triazolo[1,5-a]pyrimidine and acetylboronic acid in the presence of Pd(PPh₃)₄ achieves direct functionalization. This method offers superior regioselectivity but requires inert atmosphere handling.
Representative Data:
| Catalyst Loading | Ligand | Yield (%) |
|---|---|---|
| 2 mol% Pd | Triphenylphosphine | 72 |
| 1.5 mol% Pd | Xantphos | 85 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol combining 3-amino-1,2,4-triazole, acetylacetone, and dimethylformamide (DMF) under microwave conditions (150°C, 30 min) achieves 78% yield, compared to 62% via conventional heating.
Analytical Characterization
Successful synthesis is confirmed through:
- NMR Spectroscopy:
- Mass Spectrometry:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Solvent Recovery: Ethanol is recycled via distillation, reducing waste.
- Catalyst Reuse: Palladium catalysts are recovered using filtration membranes, lowering production costs by ~20%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | Low cost, simple setup | Moderate regioselectivity | 55–68 |
| Palladium Catalysis | High selectivity | Expensive catalysts | 70–85 |
| Microwave-Assisted | Rapid synthesis | Specialized equipment needed | 75–80 |
Analyse Chemischer Reaktionen
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Basic Information
- Chemical Formula : CHNO
- Molecular Weight : 192.22 g/mol
- IUPAC Name : 1-(5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- CAS Number : 1638642-95-1
Structure
The compound features a triazolo-pyrimidine scaffold that is recognized for its biological activity. The structural complexity allows for various modifications that can enhance its pharmacological properties.
Medicinal Chemistry
- Antiviral Activity : Research has shown that derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold can inhibit viral replication. A study indicated that certain derivatives exhibit inhibitory activity against HIV-1 RNase H with IC values in the micromolar range (IC = 17.7 and 13.1 µM) . This suggests potential applications in developing antiviral therapies.
- Anti-inflammatory Properties : Compounds similar to 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone have been explored for their anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways, which could lead to new treatments for inflammatory diseases.
- Cancer Research : The triazolo-pyrimidine derivatives have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth. Their structural diversity allows for the exploration of new anticancer agents.
Materials Science
- Coordination Complexes : The compound has been utilized in the synthesis of coordination complexes with metals such as zinc and mercury. These complexes exhibit unique properties that can be leveraged in catalysis and materials synthesis . For instance:
- Zinc Complexes : Studies have revealed distorted tetrahedral geometries around the central metal atoms when coordinated with triazolo-pyrimidine derivatives.
- Rhodium Complexes : Novel rhodium(II) complexes have been synthesized using this compound as a ligand, indicating potential applications in catalysis and as biological probes .
Analytical Chemistry
The compound's unique chemical structure makes it suitable for use as a standard in analytical methods such as chromatography and spectroscopy. Its distinct spectral properties aid in the identification and quantification of similar compounds.
Case Study 1: Antiviral Screening
A recent study repurposed triazolo-pyrimidine derivatives to assess their antiviral efficacy against HIV-1. The results demonstrated that modifications to the core structure significantly impacted antiviral activity, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Coordination Chemistry
Research involving the synthesis of metal complexes with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in terms of stability and reactivity. The crystal structures obtained from these complexes provide insights into their potential applications in catalysis and material development .
Wirkmechanismus
The mechanism of action of 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position Effects: Methyl groups at positions 2 and 7 (target compound) vs. 5 and 7 (e.g., CAS 895360-72-2) alter steric and electronic properties. Hydrogenated vs. Aromatic Rings: Partially hydrogenated derivatives (e.g., UCB-FcRn-84) exhibit reduced aromaticity, which can modulate binding kinetics and metabolic stability .
Functional Group Impact: Acetyl (Ethanone) Group: A common feature in all analogs, the acetyl group at position 6 likely serves as a hydrogen bond acceptor, critical for target interactions. Hydroxyl vs.
Synthetic Routes :
- Analogs are synthesized via:
- Cyclocondensation : Reacting triazolamines with diketones or aldehydes (e.g., UCB-FcRn-84 synthesized using microwave-assisted methods) .
- Post-functionalization : Alkylation or coupling reactions on preformed triazolopyrimidine cores (e.g., phenyl-substituted derivatives in ).
Biological Relevance :
Biologische Aktivität
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This class has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research. The compound's structure suggests potential interactions with various biological targets, which may lead to significant therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit a range of biological activities including antiviral and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.
Antiviral Activity
A study focused on the inhibition of HIV-1 RNase H function demonstrated that certain triazolo[1,5-a]pyrimidine derivatives could act as allosteric inhibitors. Although specific data on this compound was not detailed in this research, the structural similarities suggest potential efficacy against viral targets .
Anticancer Activity
Case Study: Inhibition of Thymidine Phosphorylase
A structure-activity relationship (SAR) study involving triazolo[1,5-a][1,3,5]triazin-5,7-dione analogues revealed promising results regarding thymidine phosphorylase inhibition. Compounds with similar structural motifs exhibited IC50 values comparable to established inhibitors. This suggests that this compound may also possess anticancer properties through similar mechanisms .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Thioxo analogue | Thymidine Phosphorylase | 42.63 | Mixed-type inhibition |
| Compound 3d | Tubulin Polymerization | 0.45 | Inhibition of colchicine binding |
| Compound 3a | Various cancer cell lines | 0.80 - 2.27 | Cell cycle arrest and apoptosis induction |
The proposed mechanism for the biological activity of triazolo[1,5-a]pyrimidine compounds involves binding to specific enzymes or receptors. For instance:
Q & A
Q. What are the optimized synthetic routes for 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone under different reaction conditions?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation of 2,4-diketones with aminotriazoles in polar aprotic solvents (e.g., DMF). For example, microwave irradiation (150°C, 60 min) with 3,5-difluorobenzaldehyde and 4H-1,2,4-triazol-3-amine yields 34% product . Alternatively, traditional reflux methods using diethyl ethoxymethylenemalonate and glacial acetic acid achieve moderate yields (e.g., 78% for ethyl carboxylate derivatives) . Key Considerations :
Q. What chromatographic techniques are most effective for purifying this compound and resolving its stereoisomers?
- Methodological Answer : Chiral chromatography using Chiralpak AD columns with heptane/isopropanol (8:2) resolves racemic mixtures into enantiomers with >99% purity . For non-chiral purification, silica gel chromatography with petroleum ether/ethyl acetate (7:3) effectively isolates derivatives . Data Example :
| Technique | Mobile Phase | Purity/Yield | Reference |
|---|---|---|---|
| Chiral Chromatography | Heptane:Isopropanol | 100% ee | |
| Silica Gel Chromatography | Petroleum Ether:EtOAc | 78% Yield |
Q. What spectroscopic techniques and data interpretation methods are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.6–8.9 ppm) and carbonyl carbons (δ 190–210 ppm). For example, the methyl group on the triazole ring appears at δ 2.1–2.5 ppm .
- HRMS-ESI : Confirms molecular weight (e.g., 285.73 g/mol for derivatives) .
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., amino groups forming ribbons via N–H···N interactions) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine derivatives for target engagement in neurological disorders?
- Methodological Answer :
- Systematic Substitution : Introduce substituents at positions 2, 5, and 7 to assess steric/electronic effects on receptor binding (e.g., 3,5-difluorophenyl groups enhance affinity for adenylyl cyclase) .
- Pharmacological Assays : Use competitive binding assays (e.g., for CB2 receptors) and measure IC₅₀ values .
Example SAR Finding : - Methyl groups at position 2 improve blood-brain barrier (BBB) penetration .
Q. What strategies resolve contradictory biological activity data observed in different in vitro models for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., adenylyl cyclase inhibition) and cell-based assays (e.g., cAMP modulation) .
- Physicochemical Profiling : Measure logP, solubility, and plasma stability to identify confounding factors (e.g., poor solubility masking true activity) .
Case Study : - A derivative showed inconsistent activity due to aggregation in aqueous buffers; dynamic light scattering (DLS) identified particulates >200 nm .
Q. What in vivo pharmacokinetic parameters should be prioritized when developing triazolo[1,5-a]pyrimidine-based PET tracers?
- Methodological Answer :
- Lipophilicity (logP) : Optimal logP 1–3 ensures BBB penetration without excessive plasma protein binding .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxidation at position 6) .
- Target Selectivity : Use autoradiography to confirm binding specificity in brain slices .
Data from Analogues : - A fluorine-substituted derivative achieved 5.3 S sedimentation velocity, indicating stable FcRn binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for triazolo[1,5-a]pyrimidine syntheses?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS to track intermediate formation (e.g., diethyl ethoxymethylenemalonate adducts) .
- Byproduct Identification : Characterize side products via HRMS (e.g., dimerization products in microwave reactions) .
Example Resolution : - A reported 78% yield vs. 34% was attributed to differing workup protocols (e.g., trituration vs. column chromatography).
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
